N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide
Description
Properties
IUPAC Name |
N-[2-[5-[(3-chlorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN5O2/c1-15-6-7-18(10-16(15)2)22(30)25-8-9-29-21-20(12-27-29)23(31)28(14-26-21)13-17-4-3-5-19(24)11-17/h3-7,10-12,14H,8-9,13H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSMNAAVUCUFRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethylbenzamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C22H19ClFN5O2
- Molecular Weight : 439.88 g/mol
- IUPAC Name : N-[2-[5-[(3-chlorobenzyl)-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,4-dimethylbenzamide]
The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. Research indicates that it may function as an inhibitor of certain enzymes involved in cellular signaling pathways, particularly those related to cancer and viral infections. The pyrazolo[3,4-d]pyrimidine structure is known for its ability to inhibit kinases and other enzymes critical for cell proliferation and survival.
Antiviral Activity
Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance:
- A series of pyrazole derivatives demonstrated significant antiviral activity against various viruses including HSV and BVDV. One derivative was shown to inhibit HSV replication in Vero cells by up to 91% at a concentration of 50 μM with low cytotoxicity (CC50 = 600 μM) .
Anticancer Activity
The compound has also been evaluated for its anticancer potential:
- In a screening study involving multicellular spheroids, the compound exhibited notable cytotoxicity against several cancer cell lines. The mechanism appears to involve induction of apoptosis and inhibition of cell cycle progression .
Study on Antiviral Properties
A study conducted by Han et al. synthesized various pyrazole derivatives and tested their antiviral efficacy against BVDV in MDBK cells. Among these, one compound exhibited superior antiviral activity compared to ribavirin, indicating the potential of pyrazole derivatives in developing antiviral therapies .
Study on Anticancer Efficacy
Fayad et al. identified novel anticancer compounds through a drug library screening process. The pyrazolo[3,4-d]pyrimidine derivatives showed promising results in inhibiting tumor growth in vitro, suggesting their utility in cancer treatment .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Halogen Substitution : The target compound’s 3-chlorobenzyl group differs from the fluorobenzyl substituent in []. Chlorine’s larger atomic radius and higher lipophilicity may enhance target binding affinity compared to fluorine .
Heterocyclic Variations : The chromen-2-yl derivative in [] replaces the benzyl group with a fused chromene ring, likely shifting its biological target (e.g., kinase vs. protease inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
